2-[(2,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 2,5-dimethylaniline with appropriate reagents to form the desired pyrimidine derivative. One common method involves the condensation of 2,5-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(3,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
- 2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-THIONE
Uniqueness
2-[(2,5-DIMETHYLPHENYL)AMINO]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern on the phenyl ring and the pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2,5-dimethylanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-9(2)11(6-8)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
InChI Key |
ZRTLWHWITUXSGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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